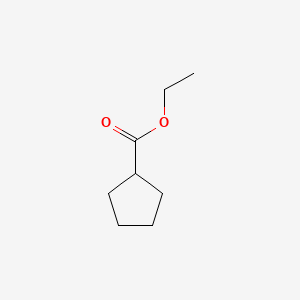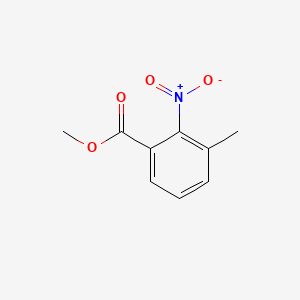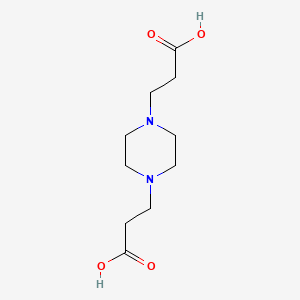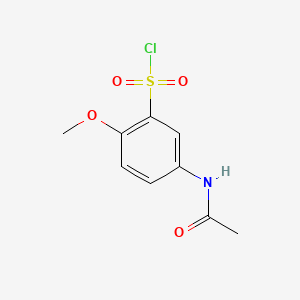
Azidociclohexano
Descripción general
Descripción
Azidocyclohexane is a useful research compound. Its molecular formula is C6H11N3 and its molecular weight is 125.17 g/mol. The purity is usually 95%.
The exact mass of the compound Cyclohexane, azido- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Azidocyclohexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azidocyclohexane including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de varios heterociclos
Azidociclohexano se utiliza en la síntesis de varios heterociclos . Estos incluyen anillos de cinco miembros con un heteroátomo, como pirroles, y heterociclos con dos heteroátomos, como pirazol, isoxazol, oxazol, tiazol, oxazina y pirimidina .
Reacción en un solo recipiente
This compound se utiliza en reacciones en un solo recipiente . Esto implica la síntesis de varios heterociclos a partir de las azidas orgánicas correspondientes .
Utilidad de los catalizadores elegidos
This compound se utiliza en reacciones donde los catalizadores elegidos juegan un papel en la quimioselectividad que favorece los enlaces C−H y C-N .
Reacción de cuatro componentes de Ugi
This compound se utiliza en reacciones de cuatro componentes de Ugi . Este es un procedimiento en un solo recipiente que implica la reacción de una amina primaria, un isocianuro, un ácido carboxílico y un compuesto carbonílico para formar una bis-amida .
Adición de Aza-Michael
This compound se utiliza en reacciones de adición de Aza-Michael . Esta es una adición nucleofílica de una amina a un compuesto carbonílico α, β-insaturado .
Reacciones de cicloadición [3+2]
This compound se utiliza en reacciones de cicloadición [3+2] . Este es un tipo de reacción de cicloadición en la que un componente de tres átomos reacciona con un componente de dos átomos para formar un anillo de cinco miembros .
Adición/ciclización/oxígeno mezclada
This compound se utiliza en reacciones de adición/ciclización/oxígeno mezcladas . Esto implica la adición de un nucleófilo a un sustrato, seguido de ciclización y oxigenación .
Reacción de inserción de aminación C-H
This compound se utiliza en la reacción de inserción de aminación C-H . Esto implica la inserción de un grupo azida en un enlace C-H .
Safety and Hazards
Azidocyclohexane is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid, and it can cause skin irritation, eye irritation, and specific target organ toxicity (single exposure). The target organ is the central nervous system (CNS) .
Mecanismo De Acción
Mode of Action
Azidocyclohexane, like other azides, is likely to participate in cycloaddition reactions with alkynes . This reaction is a [3+2] cycloaddition, meaning that a compound with three π electrons (the azide) reacts with a compound with two π electrons (the alkyne) to form a five-membered ring. The resulting product is a triazole, a five-membered ring containing three nitrogen atoms and two carbon atoms .
Biochemical Pathways
The exact mechanisms by which these compounds exert their effects are complex and can involve multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by factors such as its molecular weight, lipophilicity, and the presence of functional groups . Azidocyclohexane, with a molecular weight of 125.1716 , may have different ADME properties compared to other azides and triazoles.
Result of Action
Azides and triazoles can have various biological effects, depending on their structure and the nature of their targets . For example, some triazoles are used as antifungal agents, inhibiting the synthesis of ergosterol, a key component of fungal cell membranes .
Action Environment
The action, efficacy, and stability of Azidocyclohexane can be influenced by various environmental factors. These can include temperature, pH, and the presence of other chemical species. For example, the rate of the Huisgen cycloaddition can be significantly increased in the presence of a copper(I) catalyst .
Análisis Bioquímico
Cellular Effects
Azides have been used in the study of cellular processes They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Azides can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
azidocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c7-9-8-6-4-2-1-3-5-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSNIGPBQIINLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074014 | |
| Record name | Cyclohexane, azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19573-22-9 | |
| Record name | Cyclohexane, azido- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019573229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexyl azide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30398 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexane, azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Azidocyclohexane?
A1: Azidocyclohexane has the molecular formula C₆H₁₁N₃ and a molecular weight of 125.17 g/mol. []
Q2: What spectroscopic data is available for characterizing Azidocyclohexane?
A2: Researchers have studied Azidocyclohexane using Infrared (IR) and Raman spectroscopy to analyze its conformational preferences. [, ] Additionally, ¹H-NMR and ¹⁹F-NMR analyses have been employed to elucidate the structures of its derivatives, particularly fluorinated analogs. []
Q3: How does the azido group in Azidocyclohexane influence its conformational preferences?
A3: Studies comparing Azidocyclohexane with other cyclohexane derivatives, like isocyanates and isothiocyanates, reveal that the azido group has a distinct conformational preference. This preference is influenced by intramolecular electrostatic interactions with other functional groups present in the molecule. For example, in 3α- and 3β-azido-5α-cholestan-6-ones, the interaction between the azido and ketone groups impacts the equilibrium between the 5α- and 5β-isomers. []
Q4: Can Azidocyclohexane participate in cycloaddition reactions?
A4: Yes, Azidocyclohexane readily reacts with dimethyl acetylenedicarboxylate, undergoing a [3+2] cycloaddition to yield the corresponding triazole derivative. [] This reaction highlights its potential as a building block for synthesizing more complex heterocyclic compounds.
Q5: What are the applications of Azidocyclohexane in organic synthesis?
A5: Azidocyclohexane is a valuable synthon for introducing nitrogen-containing functionality into molecules. For instance, it reacts with thallium(III) acetate and trimethylsilyl azide, leading to the formation of various substituted cyclohexane derivatives, including azides, halides, and thiocyanates. [] This reaction demonstrates its versatility in accessing diverse structural motifs.
Q6: Has the enthalpy of formation of Azidocyclohexane been determined?
A6: While experimental data for the enthalpy of formation of Azidocyclohexane has been reported, there are suggestions of potential systematic errors in these measurements. [] Computational chemistry, particularly G4 theory calculations combined with isodesmic reaction schemes, offers a more reliable method for predicting this thermodynamic property. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

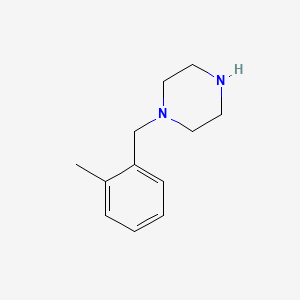
![6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1329513.png)
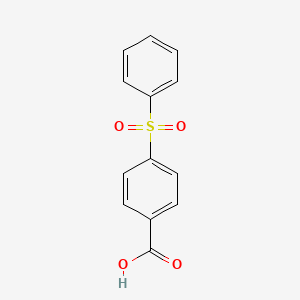
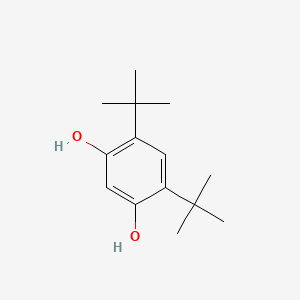
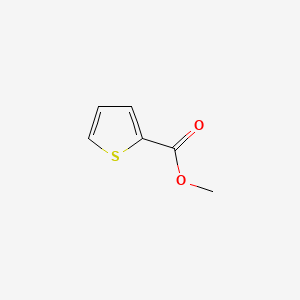
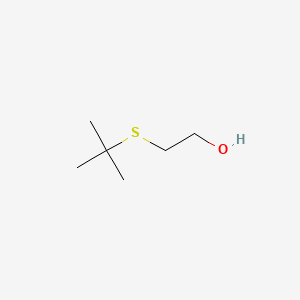
acetate](/img/structure/B1329519.png)
